
(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Chemical Synthesis and Modification
- The compound has been utilized in the synthesis of condensed 1,3-oxazines through retro-Diels–Alder reactions. This process involves treating amino-oxabicycloheptenyl methanol with various oxo carboxylic acids, yielding oxanorbornene-fused pyrrolo[1,3]oxazines and other retro-Diels–Alder products. This synthesis demonstrates the compound's role in creating structurally complex heterocycles, which are important in medicinal chemistry (Stájer et al., 2004).
Antimicrobial Activity
- New pyridine derivatives, including this compound, have been synthesized and tested for antimicrobial activity. These compounds were evaluated against various bacterial and fungal strains, showing variable and modest antimicrobial activities. This highlights the potential use of this compound in developing new antimicrobial agents (Patel et al., 2011).
Drug Design and Pharmacology
- In pharmacological studies, derivatives of this compound have shown diverse biological activities. For example, some derivatives demonstrate significant enzyme inhibitory activity and potential as therapeutic agents due to their activity against Gram-positive and Gram-negative bacterial strains (Hussain et al., 2017).
- The compound's derivatives have also been evaluated for drug-likeness properties and in vitro antimicrobial activity. This includes assessment against bacterial and fungal strains, as well as antimycobacterial activity. Certain derivatives showed better activity than standard drugs like ciprofloxacin and pyrazinamide, indicating their potential as effective antimicrobial agents (Pandya et al., 2019).
Molecular Interaction Studies
- The compound and its derivatives have been used in molecular interaction studies, particularly in the context of cannabinoid receptors. These studies involve understanding how the compound interacts with specific receptor sites, which is crucial for designing drugs with targeted actions (Shim et al., 2002).
Molecular Modeling and Structure Analysis
- The compound has been involved in molecular modeling and structural analysis studies, such as the investigation of pyridylindolizine derivatives. These studies provide insights into the molecular structure and electronic properties, which are essential for drug design and understanding molecular interactions (Cojocaru et al., 2013).
Propriétés
IUPAC Name |
(2-phenylcyclopropyl)-[4-(4-pyrrol-1-ylbenzoyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c29-24(20-8-10-21(11-9-20)26-12-4-5-13-26)27-14-16-28(17-15-27)25(30)23-18-22(23)19-6-2-1-3-7-19/h1-13,22-23H,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFMOSAYUULVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

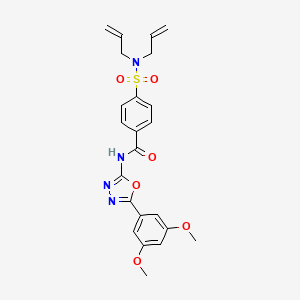
![N-[1-(4-Bromophenyl)-2-oxoazetidin-3-yl]-6-phenylpyridine-2-carboxamide](/img/structure/B2536087.png)
![5-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2536089.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide](/img/structure/B2536090.png)
![2-(4-ethoxyphenyl)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2536091.png)
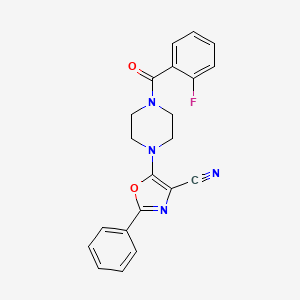
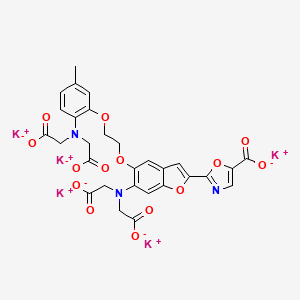
![N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2536097.png)
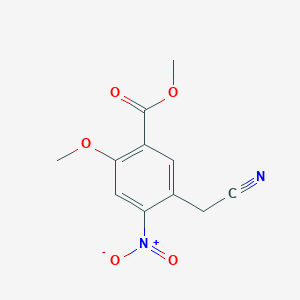
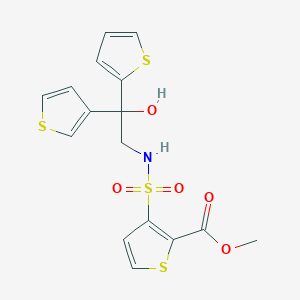
![N-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine](/img/structure/B2536100.png)
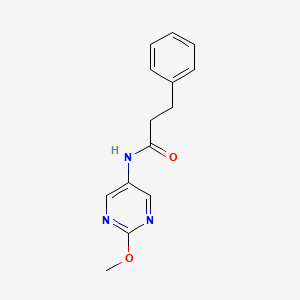
![N-(1-cyanocyclohexyl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B2536102.png)
